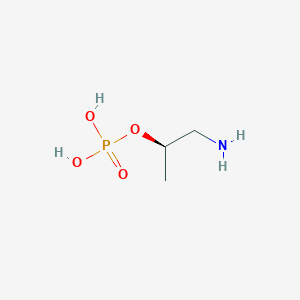

(R)-1-Aminopropan-2-yl phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-1-aminopropan-2-yl phosphate is a 1-aminopropan-2-yl phosphate. It is a conjugate acid of a (R)-1-ammoniopropan-2-yl phosphate(1-). It is an enantiomer of a (S)-1-aminopropan-2-yl phosphate.

科学研究应用

Medicinal Chemistry

Antiviral and Anticancer Properties

(R)-1-Aminopropan-2-yl phosphate has garnered attention for its role in drug development, particularly as a prodrug that enhances the bioavailability and efficacy of active pharmaceutical ingredients. Its phosphate moiety is crucial in the synthesis of nucleoside analogs used in antiviral therapies. For instance, derivatives of this compound have been explored as potential treatments for viral infections such as HIV and COVID-19, with compounds like remdesivir being evaluated for their therapeutic potential due to their phosphoramidate structure .

Controlled Drug Release

The compound's ability to undergo hydrolytic degradation under specific pH conditions makes it suitable for controlled drug release systems. This property allows for the selective release of therapeutic agents in targeted environments, which is particularly beneficial in treating diseases like Parkinson's disease through the controlled release of l-Dopa .

Agricultural Applications

Pesticides and Crop Protection

In agriculture, this compound is utilized as a precursor in the synthesis of organophosphate pesticides. These compounds act as acetylcholinesterase inhibitors, disrupting the nervous system of pests and providing effective pest management solutions . Additionally, its derivatives have been employed as urease inhibitors, enhancing nitrogen availability from fertilizers and improving crop yield.

Analytical Chemistry

Biomolecule Analysis

This compound is used in analytical chemistry for improving the detection and analysis of biomolecules. It serves as a labeling agent that enhances ionization efficiency during mass spectrometry, thus facilitating the detection of low molecular weight compounds such as amino acids and peptides . The compound's derivatives have also been explored for their role in task-specific ionic liquids, which are tailored for selective extraction processes in environmental chemistry.

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Medicinal Chemistry | PMC7463754 | Demonstrated effectiveness of phosphoramidates in antiviral drug development. |

| Agricultural Chemistry | PMC7463754 | Highlighted use in pesticides affecting pest nervous systems. |

| Analytical Chemistry | PMC7463754 | Improved ionization efficiency in mass spectrometry applications. |

常见问题

Basic Research Questions

Q. What are the established enzymatic synthesis pathways for (R)-1-Aminopropan-2-yl phosphate?

- Methodological Answer : The compound is synthesized via L-threonine-O-3-phosphate carboxy-lyase (EC 4.1.1.81), a pyridoxal-phosphate-dependent enzyme that decarboxylates L-threonine-O-3-phosphate. Experimental validation involves isolating the enzyme, optimizing reaction conditions (pH, temperature), and monitoring product formation using HPLC or mass spectrometry. Kinetic studies can quantify substrate specificity and reaction rates .

Q. How can researchers quantify this compound in biological matrices?

- Methodological Answer : Colorimetric phosphate assays (e.g., molybdenum-blue method) are commonly used. Prepare a standard curve with known concentrations, measure absorbance at 880 nm, and apply regression analysis (slope, R²) to interpolate sample concentrations. Validate results against LC-MS for specificity, especially in complex samples where interfering phosphates may exist .

Q. What safety protocols are critical when handling phosphorylated amino derivatives?

- Methodological Answer : Use fume hoods for ventilation, wear nitrile gloves, and avoid skin/eye contact. In case of exposure, rinse skin with soap/water for 15 minutes and flush eyes with saline. Store the compound in airtight containers at -20°C to prevent hydrolysis. Refer to SDS guidelines for organophosphates, which emphasize respiratory protection and spill containment .

Advanced Research Questions

Q. How can discrepancies in phosphate concentration measurements between Rigler bioassays and steady-state estimates be resolved?

- Methodological Answer : Discrepancies arise from methodological differences: Rigler bioassays measure bioavailable phosphate but may overestimate due to particle-bound phosphorus release during filtration. Compare results with ion chromatography (IC) or ³¹P-NMR for accuracy. Statistical reconciliation involves Bland-Altman analysis to quantify bias between methods .

Q. What strategies elucidate the role of this compound in cobalamin biosynthesis?

- Methodological Answer : Use adenosylcobinamide-phosphate synthase (EC 6.3.1.10) knockout strains to block downstream metabolism. Track intermediate accumulation via metabolomics (GC-MS/LC-MS). Isotopic labeling (e.g., ¹⁵N or ³²P) can trace incorporation into cobalamin precursors. Couple with X-ray crystallography to resolve enzyme-substrate binding interactions .

Q. How can computational modeling predict interactions between this compound and its target enzymes?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to simulate binding affinities, using crystal structures of EC 4.1.1.81 from PDB. Validate with molecular dynamics (MD) simulations (AMBER/GROMACS) to assess conformational stability. Compare predicted binding energies with experimental kinetic data (Km, Vmax) to refine models .

Q. What challenges arise when extrapolating toxicological data from organophosphate class studies to this compound?

- Methodological Answer : Class-based extrapolation may overlook stereospecific toxicity. Design in vitro assays (e.g., acetylcholinesterase inhibition) to compare the R-isomer with racemic mixtures. Use structure-activity relationship (SAR) models to predict neurotoxicity, incorporating electronic (HOMO/LUMO) and steric parameters from DFT calculations .

属性

分子式 |

C3H10NO4P |

|---|---|

分子量 |

155.09 g/mol |

IUPAC 名称 |

[(2R)-1-aminopropan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C3H10NO4P/c1-3(2-4)8-9(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7)/t3-/m1/s1 |

InChI 键 |

YBOLZUJJGUZUDC-GSVOUGTGSA-N |

SMILES |

CC(CN)OP(=O)(O)O |

手性 SMILES |

C[C@H](CN)OP(=O)(O)O |

规范 SMILES |

CC(CN)OP(=O)(O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。